![molecular formula C12H13N3S B2810968 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine CAS No. 338417-80-4](/img/structure/B2810968.png)
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and flammability .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Research has been conducted on the synthesis and crystal structure analysis of novel derivatives of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine. These studies include the synthesis of new 4-thiopyrimidine derivatives obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as the starting material. These compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their molecular structures and the conformation defined by dihedral angles between the pyrimidine ring and aryl substituents (Stolarczyk et al., 2018). Another study focused on the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, revealing their L-shaped conformation through X-ray diffraction analysis (Al-Wahaibi et al., 2021).
Potential Biological Activities
Several derivatives exhibit interesting biological activities, such as cytotoxic effects against various cancer cell lines. For example, the study on novel 5-methyl-4-thiopyrimidine derivatives revealed their cytotoxic activity against Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa, K562, and CFPAC (Stolarczyk et al., 2018). This suggests potential for further exploration in cancer research.
Molecular Docking and Inhibitory Potential
Research also extends to molecular docking studies to assess the inhibitory potential of these derivatives against specific enzymes. For instance, the structural insights of three 2,4-disubstituted dihydropyrimidine-5-carbonitriles were assessed for their potential as dihydrofolate reductase inhibitors, showcasing the utility of these compounds in designing enzyme inhibitors (Al-Wahaibi et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine are Dihydrofolate reductase (DHFR) in both humans and yeast . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
It is believed to interact with its targets (dhfr) and cause changes that affect the normal functioning of these enzymes . This interaction could potentially inhibit the activity of DHFR, thereby affecting the synthesis of nucleotides and the metabolism of folate .
Biochemical Pathways
The biochemical pathways affected by this compound are related to nucleotide synthesis and folate metabolism, given the role of DHFR in these processes
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on DHFR activity, nucleotide synthesis, and folate metabolism . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-14-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRIMEKGYPIRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)


![3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2810892.png)
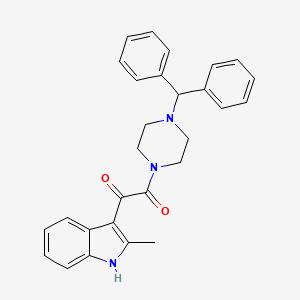
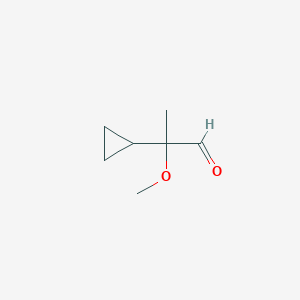
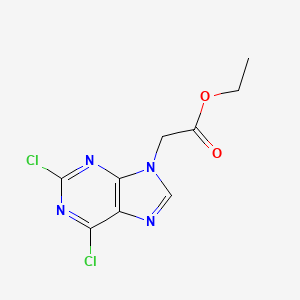
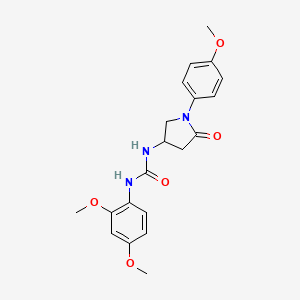
![N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2810902.png)

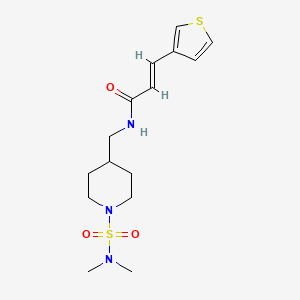
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)